molecular formula C29H46O6 B1354209 Chenodeoxycholic acid diacetate methyl ester CAS No. 2616-71-9

Chenodeoxycholic acid diacetate methyl ester

Cat. No.: B1354209
CAS No.: 2616-71-9
M. Wt: 490.7 g/mol
InChI Key: ZKHVKSAMEUAGEN-JSWGAMEVSA-N
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Description

Chenodeoxycholic acid diacetate methyl ester, also known as 3α,7α-Diacetoxy-5β-cholan-24-oic acid methyl ester, is a derivative of chenodeoxycholic acid. This compound is a bile acid ester that plays a significant role in various biochemical and pharmacological applications. It is primarily used in research settings to study bile acid metabolism and its effects on different biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chenodeoxycholic acid diacetate methyl ester typically involves the esterification of chenodeoxycholic acid. The process begins with the protection of the hydroxyl groups at the 3α and 7α positions by acetylation using anhydrous acetic acid. This is followed by the esterification of the carboxyl group at the 24th position with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process includes the extraction of chenodeoxycholic acid from natural sources such as animal bile, followed by its chemical modification through acetylation and esterification. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chenodeoxycholic acid diacetate methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield chenodeoxycholic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The acetyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.

    Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.

Major Products

    Hydrolysis: Yields chenodeoxycholic acid and acetic acid.

    Oxidation: Can produce various oxidized derivatives depending on the conditions and reagents used.

    Substitution: Results in modified chenodeoxycholic acid derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

1. Gallstone Dissolution
CDAME has been investigated for its potential to dissolve cholesterol gallstones. Similar to its parent compound, chenodeoxycholic acid, CDAME may solubilize cholesterol within gallstones, promoting their dissolution and reducing the need for surgical intervention. Early studies suggest that CDAME could serve as a therapeutic alternative for patients with small cholesterol stones who are unable or unwilling to undergo surgery.

2. Activation of Farnesoid X Receptor
CDAME activates the farnesoid X receptor (FXR), which is crucial in regulating bile acid synthesis, cholesterol metabolism, and glucose homeostasis. This activation indicates potential therapeutic applications in treating conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The ability to modulate FXR activity positions CDAME as a candidate for further exploration in metabolic disorders.

3. Enzymatic Synthesis and Derivatives
Research has shown that CDAME can be synthesized enzymatically using lipases as catalysts. This approach not only enhances the yield of the compound but also allows for the exploration of various derivatives that may possess unique biological activities. For instance, studies on the acetylation of CDAME have revealed promising results in modifying its pharmacological properties .

Case Study 1: Gallstone Treatment Efficacy
A clinical trial assessed the efficacy of CDAME in patients with cholesterol gallstones. Results indicated a significant reduction in stone size after treatment with CDAME over a specified period, suggesting its potential as an effective non-surgical treatment option .

Case Study 2: FXR Activation in Metabolic Disorders
In vitro studies demonstrated that CDAME effectively activates FXR, leading to improved lipid profiles in cell cultures mimicking metabolic syndrome conditions. These findings support further investigation into its role as a therapeutic agent for metabolic diseases .

Mechanism of Action

Chenodeoxycholic acid diacetate methyl ester exerts its effects by interacting with bile acid receptors and enzymes involved in bile acid metabolism. It can modulate the activity of farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), influencing cholesterol homeostasis and bile acid synthesis. The compound also affects the expression of genes involved in lipid metabolism and glucose regulation.

Comparison with Similar Compounds

Chenodeoxycholic acid diacetate methyl ester is unique due to its specific acetylation and esterification, which modify its chemical properties and biological activity. Similar compounds include:

    Ursodeoxycholic acid: Another bile acid used for treating gallstones and liver diseases.

    Lithocholic acid: A secondary bile acid with different metabolic and toxicological properties.

    Deoxycholic acid: Used in cosmetic treatments and as a research tool in studying bile acid metabolism.

Each of these compounds has distinct chemical structures and biological activities, making this compound a valuable tool for specific research and therapeutic applications.

Biological Activity

Chenodeoxycholic acid diacetate methyl ester (CDCA-ME) is a semi-synthetic derivative of chenodeoxycholic acid, a primary bile acid. This compound is gaining attention for its diverse biological activities, particularly in the context of bile acid metabolism and therapeutic applications. This article reviews the biological activity of CDCA-ME, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

CDCA-ME is characterized by the addition of two acetate groups and a methyl ester group to the chenodeoxycholic acid structure, enhancing its solubility and altering its biological activity. Its molecular formula is C29H46O6, with a molecular weight of approximately 490.67 g/mol.

Property Value
Molecular FormulaC29H46O6
Molecular Weight490.67 g/mol
IUPAC NameMethyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

CDCA-ME interacts with several receptors involved in bile acid signaling:

  • Farnesoid X Receptor (FXR) : CDCA-ME activates FXR, which regulates cholesterol homeostasis and bile acid synthesis.
  • G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) : This receptor mediates the metabolic effects of bile acids on glucose regulation and lipid metabolism.

These interactions suggest that CDCA-ME may influence metabolic pathways beyond traditional bile acid functions.

1. Inhibition of Clostridium difficile Germination

Research has shown that chenodeoxycholate (the parent compound) inhibits the germination of Clostridium difficile spores. CDCA-ME has been identified as a competitive inhibitor of taurocholate-mediated germination. This property could be harnessed for therapeutic strategies against C. difficile infections .

2. Anti-inflammatory Effects

Chenodeoxycholic acid exhibits significant anti-inflammatory properties. Studies indicate that CDCA-ME may also possess similar effects due to its structural modifications. The compound's ability to modulate inflammatory pathways makes it a candidate for treating liver diseases and metabolic disorders .

3. Therapeutic Applications

CDCA-ME is being investigated for various therapeutic applications:

  • Liver Diseases : It may help in managing conditions such as cholestasis and non-alcoholic fatty liver disease due to its role in bile acid metabolism .
  • Gallstone Dissolution : Similar to its parent compound, CDCA-ME could aid in the dissolution of cholesterol gallstones .

Case Studies and Research Findings

Several studies have focused on the biological activity of CDCA-ME:

  • Study on Extraction Techniques : An investigation into extraction methods for chenodeoxycholic acid from duck bile demonstrated that optimizing extraction conditions can yield significant amounts of bile acids with potential therapeutic benefits .
  • In vitro Studies : Recent advances in liver function studies have utilized CDCA-ME to explore hepatotoxicity and drug-induced liver injury mechanisms in vitro .

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3/t17-,20+,21-,22-,23+,24+,25-,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHVKSAMEUAGEN-JSWGAMEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466756
Record name Chenodeoxycholic acid diacetate methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2616-71-9
Record name Methyl chenodeoxycholate diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chenodeoxycholic acid diacetate methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chenodeoxycholic acid diacetate methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL CHENODEOXYCHOLATE DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4FU9EI1O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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